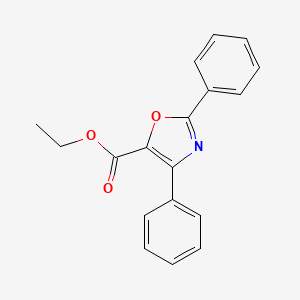

Ethyl 2,4-diphenyloxazole-5-carboxylate

Description

Historical Perspectives and Foundational Research in Oxazole (B20620) Synthesis and Reactivity

The study of oxazoles dates back to the early 20th century, with the first synthesis reported by Robinson in 1917. sphinxsai.com Early foundational research established several key synthetic routes that remain fundamental to modern organic chemistry. The Robinson-Gabriel synthesis, involving the cyclodehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes, discovered by Emil Fischer in 1896, were among the first methods developed to produce these heterocyclic systems. organic-chemistry.org

These pioneering efforts not only provided access to the oxazole core but also initiated the exploration of its chemical reactivity. Oxazoles are aromatic compounds and exhibit reactions typical of aromatic systems, albeit with modifications due to the heteroatoms. wikipedia.org They can undergo electrophilic substitution, typically at the C5 position, and nucleophilic substitution, often at C2. nih.gov Furthermore, their participation in cycloaddition reactions, such as the Diels-Alder reaction, highlights the versatility of the oxazole ring in constructing more complex molecular architectures. wikipedia.org

Contemporary Relevance of Oxazole Ring Systems in Advanced Chemical Research

In modern chemical research, the oxazole nucleus is a privileged scaffold, appearing in a wide array of functional molecules. wikipedia.org Its derivatives are of paramount importance in medicinal chemistry, with numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. sphinxsai.combldpharm.com The oxazole moiety's ability to engage with biological targets like enzymes and receptors has made it a frequent component in drug discovery programs. wikipedia.orgasianpubs.org

Beyond pharmaceuticals, oxazole-based compounds have found applications in materials science as fluorescent whitening agents, dyes, and components of organic light-emitting diodes (OLEDs). organic-chemistry.orgnih.gov In agrochemicals, certain oxazole derivatives are utilized as fungicides and pesticides. sphinxsai.comwikipedia.org The ongoing research into new synthetic methodologies, such as the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), continues to expand the accessibility and diversity of substituted oxazoles for various applications. organic-chemistry.orgwikipedia.orgmdpi.com

Positional Isomerism in Oxazole-Carboxylates: A Focus on the 5-Carboxylate Moiety

The introduction of a carboxylate group onto the oxazole ring gives rise to oxazole-carboxylates, which are valuable synthetic intermediates. The position of this functional group significantly influences the molecule's electronic properties, reactivity, and utility. Positional isomers, such as 2-, 4-, and 5-carboxylates, are not chemically equivalent.

The 5-carboxylate moiety, as seen in Ethyl 2,4-diphenyloxazole-5-carboxylate, is of particular interest. The ester group at the C5 position acts as an electron-withdrawing group, influencing the aromatic ring's reactivity. This substitution can direct further chemical transformations and is a key handle for molecular elaboration. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other functional groups, providing a gateway to diverse chemical libraries. Research into the synthesis of oxazole-4-carboxylic acid derivatives has highlighted the controlled isomerization pathways that can lead to different positional isomers, underscoring the synthetic challenges and opportunities in this area. mdpi.comresearchgate.net The specific placement of the carboxylate at C5 in a polysubstituted oxazole allows for fine-tuning of the molecule's steric and electronic profile, which is crucial for applications in drug design and materials science.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research focused on this compound (CAS Number: 93729-30-7) is primarily situated within the domain of synthetic methodology and the exploration of novel heterocyclic scaffolds. bldpharm.com The principal objectives of synthesizing this specific compound and its analogs include:

Development of Synthetic Routes: A key objective is the efficient construction of the 2,4,5-trisubstituted oxazole core. Research in this area often explores the scope and limitations of reactions like the Van Leusen synthesis or multicomponent reactions to generate highly functionalized heterocycles. mdpi.com

Intermediate for Further Synthesis: This compound serves as a versatile building block. The ethyl ester at the C5 position is a reactive handle for subsequent chemical modifications, allowing for the synthesis of more complex molecules, such as libraries of amides or other ester derivatives for biological screening.

Investigation of Structure-Activity Relationships (SAR): By systematically modifying the phenyl groups at the C2 and C4 positions and the ester at C5, researchers can probe how structural changes affect biological activity. Studies on related 2,4-diphenyloxazole (B1329949) derivatives have explored their potential as antioxidant and anticancer agents. researchgate.net

Exploration of Photophysical Properties: Polysubstituted aryl oxazoles are often fluorescent. Research may be directed at characterizing the photophysical properties (absorption and emission spectra, quantum yields) of this compound for potential use in materials science, for example, as organic scintillators or fluorescent probes.

The synthesis of this compound allows chemists to build a library of complex molecules for evaluation in various fields, from medicine to materials science.

While a dedicated, comprehensive study on this compound is not extensively documented in publicly available literature, its synthesis and characterization can be confidently predicted based on established chemical principles and data from closely related analogs.

A plausible and efficient method for its synthesis is the reaction of ethyl 2-isocyano-3-phenylpropanoate with benzoyl chloride, followed by cyclization. Alternatively, a multicomponent reaction involving ethyl benzoylacetate, benzaldehyde (B42025), and an ammonia (B1221849) source could be envisioned.

Below are the predicted physicochemical and spectroscopic data for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 93729-30-7 |

| Molecular Formula | C₁₉H₁₇NO₃ |

| Molecular Weight | 307.35 g/mol |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl acetate (B1210297); Insoluble in water (Predicted) |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15-8.12 (m, 2H, Ar-H), 7.70-7.67 (m, 2H, Ar-H), 7.50-7.40 (m, 6H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). (Inferred from analogs beilstein-journals.org) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 162.0 (C=O, ester), 160.0 (C2), 146.5 (C4), 138.0 (C5), 130.5, 129.8, 129.0, 128.8, 128.5, 126.5, 126.0 (Ar-C), 61.5 (-OCH₂CH₃), 14.2 (-OCH₂CH₃). (Inferred from analogs beilstein-journals.org) |

| FT-IR (KBr) | ν (cm⁻¹): ~3060 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1600, 1550, 1450 (C=C and C=N ring stretch), ~1250 (C-O stretch). (Inferred from analogs rsc.org) |

| Mass Spectrometry (EI) | m/z (%): 307 [M]⁺, 278 [M-C₂H₅]⁺, 262 [M-OC₂H₅]⁺, 234 [M-COOC₂H₅]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺. (Inferred from analogs asianpubs.orgresearchgate.net) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-diphenyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-21-18(20)16-15(13-9-5-3-6-10-13)19-17(22-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMAREZFAMGEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Studies of Ethyl 2,4 Diphenyloxazole 5 Carboxylate

Electrophilic and Nucleophilic Substitution Investigations on the Oxazole (B20620) Core

The oxazole ring in ethyl 2,4-diphenyloxazole-5-carboxylate exhibits a nuanced reactivity towards substitution reactions, influenced by the electronic effects of its substituents. The core itself is an electron-rich heterocycle, making it generally susceptible to electrophilic attack. However, the precise location of substitution is directed by the combined influence of the phenyl groups at positions 2 and 4, and the electron-withdrawing ethyl carboxylate group at position 5.

Electrophilic Substitution: Research on related oxazole-5-carboxylates indicates that electrophilic substitution, such as bromination, can be a complex process. For instance, the functionalization of an oxazole-5-carboxylate has been achieved at the C4 position using N-bromosuccinimide (NBS) in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). chemrxiv.orgchemrxiv.org This suggests that direct electrophilic attack on the this compound core would likely require specific conditions to control regioselectivity, with the C4 position being a potential site for halogenation, though this is complicated by the presence of the phenyl group. The phenyl rings themselves are also sites for potential electrophilic aromatic substitution, with the directing effects of the oxazole ring influencing the ortho, meta, and para positions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on a standard aryl system typically requires strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov The oxazole ring itself is not inherently electron-deficient enough to facilitate classical SNAr reactions without significant activation. For nucleophilic substitution to occur on the oxazole core of this compound, a leaving group would need to be present on the ring, and even then, the reaction would be challenging due to the electron-donating nature of the heterocycle. Such reactions are more common on highly electron-deficient heteroaromatics like pyridines or pyrimidines. nih.gov Therefore, direct nucleophilic substitution on the unsubstituted oxazole core is generally not a favored pathway.

Functional Group Transformations and Derivatization Strategies

The ethyl ester at the C5 position is the primary site for a variety of functional group transformations, providing a versatile handle for creating a library of derivatives.

Hydrolysis and Saponification: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2,4-diphenyloxazole-5-carboxylic acid, under either acidic or basic (saponification) conditions. Basic hydrolysis, for example using sodium hydroxide, followed by acidic workup, is a common method. chemrxiv.org This carboxylic acid derivative is a key intermediate for further modifications.

Amidation: The ethyl ester can be converted directly to an amide by reacting it with an amine, often at elevated temperatures. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the corresponding amide. This strategy allows for the introduction of a wide array of substituents.

Reduction: The ester group can be reduced to a primary alcohol, (2,4-diphenyloxazol-5-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The resulting alcohol can be used in subsequent reactions, such as etherification or oxidation.

Transesterification: In the presence of an alcohol and a suitable acid or base catalyst, the ethyl ester can undergo transesterification to produce different alkyl esters. For example, using cesium fluoride (B91410) in methanol (B129727) has been shown to result in transesterification to the methyl ester in related oxazole systems. chemrxiv.orgchemrxiv.org

| Transformation | Reagents | Product Functional Group |

| Saponification | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Amidation | R₂NH or R₂NH/Coupling Agent | Amide |

| Reduction | LiAlH₄, Et₂O | Primary Alcohol |

| Transesterification | ROH, Acid or Base Catalyst | New Ester |

Metallation and Organometallic Reactivity of Oxazole Systems

The generation of organometallic species from oxazole systems is a powerful strategy for introducing further functionalization. Metallation can occur at several positions, including the oxazole ring itself or the appended phenyl groups.

For oxazole systems, direct deprotonation (lithiation) of the heterocyclic core is a known process. In the case of this compound, the most acidic proton on the oxazole ring is absent. However, lithiation can be directed to the ortho positions of the phenyl rings. The oxazole moiety can act as a directing group for ortho-lithiation, particularly on the C2-phenyl ring, using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting organolithium species can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents.

Furthermore, transmetallation reactions can be employed. For instance, an initially formed lithium anion can be transmetallated with a zinc derivative. This approach can stabilize the carbanion in its cyclic form, preventing potential ring-opening side reactions that can occur with oxazolyl anions. chemrxiv.org This organozinc intermediate can then participate in cross-coupling reactions, such as Negishi coupling.

Ring-Opening and Rearrangement Mechanisms in Oxazole Chemistry

Oxazole rings, while aromatic, can undergo ring-opening reactions under specific conditions, such as with strong acids, bases, or upon photoirradiation. The stability of the 2,4-diphenyloxazole-5-carboxylate system makes it relatively robust, but certain reagents can induce cleavage. For example, some 2,4,5-trisubstituted oxazoles have been observed to undergo ring-opening when treated with reagents like phosphorus oxychloride (POCl₃), leading to different acyclic structures instead of the expected substitution. researchgate.net

Rearrangements are also a feature of oxazole chemistry, although less common for highly substituted and stable systems. Photochemical rearrangements can lead to the formation of isomeric structures. Mechanistically, ring-opening often proceeds through the formation of an acyclic intermediate, such as an isonitrile-enolate form, which can then either re-cyclize or react further. chemrxiv.org The specific pathway is highly dependent on the substrate and reaction conditions.

Cycloaddition Reactions Involving the Oxazole Moiety (e.g., Diels-Alder)

Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction typically occurs between the oxazole (acting as the 4π-electron component) and an electron-deficient alkene or alkyne (the dienophile). The reaction is a powerful tool for synthesizing highly substituted pyridine (B92270) derivatives.

In the case of this compound, the oxazole ring would react with a dienophile. The initial cycloaddition forms a bicyclic intermediate which is often unstable. This intermediate readily undergoes a retro-Diels-Alder reaction by extruding a molecule (often water or an alcohol from the C5-substituent's oxygen and a proton source), leading to the formation of a substituted pyridine ring.

For example, reaction with an alkyne dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to yield a pyridine-3,4-dicarboxylate derivative. The reaction provides a convergent route to complex pyridines that would be difficult to access otherwise. The rate and facility of the Diels-Alder reaction are enhanced by electron-withdrawing groups on the dienophile. masterorganicchemistry.com

| Dienophile Type | Initial Adduct | Final Product |

| Alkene (e.g., Maleimide) | Bicyclic Oxa-aza Adduct | Substituted Dihydropyridine (after tautomerization) or Pyridine (after elimination) |

| Alkyne (e.g., DMAD) | Bicyclic Oxa-aza Adduct | Substituted Pyridine (after elimination) |

Oxidative Domino Cyclization Processes for Oxazole Ring Formation

While the previous sections discuss the reactivity of this compound, this section concerns a key method for its synthesis. The formation of the 2,4,5-trisubstituted oxazole core can be efficiently achieved through oxidative domino or cascade cyclization processes. researchgate.net These methods construct the heterocyclic ring in a single operation from simpler, acyclic precursors.

One common strategy involves the iodine-mediated aerobic oxidative cyclization of enaminone derivatives. nih.gov This transition-metal-free approach is highly efficient for creating trisubstituted oxazoles. Another route involves the reaction of benzylamines with other precursors under oxidative conditions. researchgate.net A particularly relevant synthesis for a 2,4,5-trisubstituted oxazole like the title compound could involve the condensation and subsequent cyclization of benzaldehyde (B42025) (for the C4-phenyl group), an α-amino ketone or ester derivative, and benzoyl chloride (for the C2-phenyl group), followed by oxidation. Modern methods often utilize catalysts to promote the cascade of bond-forming events required to assemble the ring system under mild conditions. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide definitive information about the carbon-hydrogen framework of Ethyl 2,4-diphenyloxazole-5-carboxylate.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the two phenyl rings. The ten aromatic protons on the two phenyl rings would likely appear as complex multiplets in the downfield region, typically between 7.2 and 8.2 ppm. The protons on the phenyl ring at the 2-position of the oxazole (B20620) are in a different electronic environment than those on the phenyl ring at the 4-position, which could lead to distinguishable signal patterns. The ethyl ester group would present a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons, shifted downfield by the adjacent oxygen atom (estimated around 4.4 ppm), and a triplet for the terminal methyl (-CH₃) protons further upfield (estimated around 1.4 ppm).

¹³C NMR: The carbon NMR spectrum would account for all 18 carbon atoms in the molecule. Key signals would include the ester carbonyl carbon at approximately 160-165 ppm. The carbons of the oxazole ring would resonate in the aromatic region, typically between 120 and 160 ppm, along with the twelve carbons from the two phenyl rings. The methylene carbon of the ethyl group is expected around 62 ppm, while the methyl carbon would appear upfield at about 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~ 7.2 - 8.2 | Aromatic Protons (10H, multiplets) |

| ¹H | ~ 4.4 | Ester Methylene Protons (-OCH₂, quartet) |

| ¹H | ~ 1.4 | Ester Methyl Protons (-CH₃, triplet) |

| ¹³C | ~ 160 - 165 | Ester Carbonyl Carbon (C=O) |

| ¹³C | ~ 120 - 160 | Aromatic and Oxazole Ring Carbons (14C) |

| ¹³C | ~ 62 | Ester Methylene Carbon (-OCH₂) |

| ¹³C | ~ 14 | Ester Methyl Carbon (-CH₃) |

Mass Spectrometry (MS) for Molecular Identity Confirmation (e.g., ESI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₅NO₃), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The calculated monoisotopic mass is 293.1052 Da. In an ESI-MS experiment, the compound would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 294.1125. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl group (-C₂H₅, 29 Da), leading to significant fragment ions.

Table 2: Expected Mass Spectrometry Data

| Technique | Expected Ion | Calculated m/z | Notes |

|---|---|---|---|

| HRMS (ESI+) | [C₁₈H₁₅NO₃+H]⁺ | 294.1125 | Protonated molecular ion, confirming elemental composition. |

| MS/MS | [M-C₂H₅O]⁺ | 248.0706 | Fragment corresponding to the loss of an ethoxy radical. |

| MS/MS | [M-COOC₂H₅]⁺ | 220.0808 | Fragment corresponding to the loss of the ethyl carboxylate group. |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected in the range of 1715-1730 cm⁻¹. Other key absorptions would include C=N and C=C stretching vibrations from the oxazole and phenyl rings between 1500 and 1650 cm⁻¹, and C-O stretching bands for the ester linkage around 1100-1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Oxazole) |

| ~ 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |

| ~ 1730 - 1715 | C=O Stretch | Ester Carbonyl |

| ~ 1650 - 1500 | C=N and C=C Stretch | Oxazole and Phenyl Rings |

| ~ 1300 - 1100 | C-O Stretch | Ester Linkage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule. The extensive conjugation involving the two phenyl rings and the central oxazole ring in this compound is expected to give rise to strong absorbance in the UV region. The primary absorption bands, corresponding to π → π* electronic transitions, would likely appear between 250 and 350 nm. The exact position of the maximum absorbance (λₘₐₓ) would be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and preliminary purity checks, typically using a silica (B1680970) gel plate and a mobile phase consisting of a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297).

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (or methanol) would likely provide excellent separation and allow for the determination of purity with high accuracy, often greater than 98-99% for a purified sample.

Quantitative Analytical Methods (e.g., Quantitative NMR)

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity or concentration of a sample without the need for a specific reference standard of the analyte itself. To perform qNMR on this compound, a certified internal standard with a known concentration (e.g., maleic acid, dimethyl sulfone) would be added to a precisely weighed sample. By comparing the integral of a well-resolved proton signal from the target molecule (such as the ethyl group's quartet) to the integral of a known signal from the internal standard, the exact purity of the compound can be calculated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of oxazole (B20620) derivatives. For a molecule like Ethyl 2,4-diphenyloxazole-5-carboxylate, DFT methods such as B3LYP with a 6-311+G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate electronic properties. psgcas.ac.in

Theoretical analyses of analogous 2,5-diphenyloxazole (B146863) systems reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of the molecule's electronic behavior. psgcas.ac.in The HOMO is typically distributed across the π-system of the diphenyloxazole core, while the LUMO is also centered on this aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and its potential application in areas like organic electronics. psgcas.ac.insemanticscholar.org

Table 1: Illustrative Calculated Electronic Properties of Substituted Oxazoles Note: This table presents typical data derived from DFT calculations on analogous aromatic heterocyclic systems for illustrative purposes.

Molecular Modeling Approaches for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its physical properties and biological activity. Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify stable conformers. tuiasi.ro A key aspect of this molecule's conformation is the rotational freedom of the two phenyl rings and the ethyl carboxylate group relative to the central oxazole ring.

Conformational analysis, often performed using DFT methods, can calculate the relative energies of different rotational isomers (rotamers). nih.gov For this compound, the torsion angles between the phenyl rings and the oxazole ring are of particular interest. Steric hindrance between the substituents can lead to non-planar ground state geometries, which in turn affects the extent of π-conjugation and, consequently, the electronic properties. nih.gov

Intermolecular interactions are critical for understanding the solid-state packing and crystal architecture. mdpi.com For this compound, π-π stacking interactions between the phenyl and oxazole rings of adjacent molecules are expected to be significant. researchgate.net Weak hydrogen bonds, such as C-H···O interactions involving the ester group, also play a role in stabilizing the crystal lattice. mdpi.com Computational methods like the PIXEL method can be used to calculate the energies of these interactions, breaking them down into electrostatic, polarization, dispersion, and repulsion components to understand the nature of the forces governing molecular assembly. mdpi.comnih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for elucidating the mechanisms of reactions that form 2,4,5-trisubstituted oxazoles. organic-chemistry.org While numerous synthetic routes exist, computational studies can map the reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how the reaction proceeds. rsc.orgnih.govnih.gov

For instance, in the synthesis of trisubstituted oxazoles from vinyliminophosphorane and acyl chlorides, a tandem aza-Wittig/Michael/isomerization reaction has been proposed. organic-chemistry.org Computational modeling can be used to validate such a mechanism by calculating the energies of the proposed intermediates and transition states, confirming the favorability of the proposed pathway over alternatives.

Similarly, for syntheses involving the van Leusen reaction, computational studies can clarify the role of intermediates like oxazolines and the subsequent elimination steps that lead to the aromatic oxazole ring. nih.govsemanticscholar.org These investigations provide valuable insights that can help optimize reaction conditions and improve yields.

Prediction of Reactivity and Selectivity in Substituted Oxazole Systems

The reactivity of the oxazole ring and its susceptibility to different chemical transformations can be predicted using computational methods. The distribution of electron density and the energies of frontier molecular orbitals are key indicators of reactivity. tandfonline.com In oxazoles, the calculated acidity of the ring protons is typically in the order C2 > C5 > C4. tandfonline.com

For this compound, the substituents dramatically influence this reactivity pattern. The electron-withdrawing ethyl carboxylate group at C5 would decrease the electron density at that position, potentially making it less susceptible to electrophilic attack compared to an unsubstituted oxazole. Conversely, the phenyl groups can influence the regioselectivity of reactions.

Computational models can predict the most likely sites for electrophilic or nucleophilic attack by generating molecular electrostatic potential (MEP) maps. semanticscholar.org These maps visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding predictions about where reactions will occur. For example, studies on other heterocyclic systems have shown that electrophilic substitution reactions can be accurately predicted by analyzing the stability of the corresponding Wheland intermediates using DFT. nih.gov

Studies on Solvent Effects in Oxazole Chemistry

The surrounding solvent can significantly impact the properties and reactivity of a molecule. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. psgcas.ac.in These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For oxazole derivatives, solvent polarity has been shown to affect their photophysical properties, such as absorption and fluorescence spectra. nih.gov Studies on analogous compounds show that while UV-Vis absorption is often insensitive to solvent polarity, fluorescence can exhibit a significant solvatochromic effect (a shift in wavelength with solvent polarity), indicating a change in the dipole moment upon excitation. nih.gov Computational studies using Time-Dependent DFT (TD-DFT) combined with PCM can accurately model these solvent-dependent spectral shifts. psgcas.ac.inscribd.com

These calculations are crucial for understanding how this compound might behave in different chemical environments, which is essential for designing applications in fields like materials science or medicinal chemistry. researchgate.net

Table 2: List of Compounds Mentioned

Applications of Ethyl 2,4 Diphenyloxazole 5 Carboxylate in Advanced Chemical Research

Ethyl 2,4-diphenyloxazole-5-carboxylate and its structural analogs are highly functionalized heterocyclic compounds that have garnered significant attention in various domains of chemical research. The unique arrangement of the phenyl groups at the 2- and 4-positions, combined with the reactive carboxylate group at the 5-position of the oxazole (B20620) ring, imparts a combination of electronic properties and chemical versatility. This makes it a valuable scaffold for the development of complex molecules, advanced materials, and novel chemical probes.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Oxazole (B20620) Synthesis

The synthesis of polysubstituted oxazoles like Ethyl 2,4-diphenyloxazole-5-carboxylate is a continuing area of focus, with an emphasis on developing more efficient, sustainable, and versatile catalytic systems. tandfonline.com Future research is moving beyond traditional methods towards innovative metal-catalyzed and metal-free strategies.

Transition-Metal Catalysis: Palladium and copper catalysts have been instrumental in oxazole synthesis, particularly through direct arylation reactions. ijpsonline.com Nickel-based catalysts are also gaining traction for C2-arylation of oxazoles with various aryl chlorides and phenol (B47542) derivatives. organic-chemistry.org Future work will likely focus on creating catalysts with higher turnover numbers, broader substrate scope, and lower catalyst loading to improve cost-effectiveness and reduce metal contamination in the final products. The development of catalysts for direct C-H functionalization at multiple positions on the oxazole ring is a significant goal, offering a more atom-economical route to complex derivatives. nih.gov

Metal-Free Synthesis: An emerging green chemistry approach involves metal-free synthesis pathways. rsc.org For instance, a novel method for synthesizing substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines via C–O bond cleavage under metal-free conditions. rsc.org Another strategy employs visible-light photocatalysis with organic dyes, such as using [Ru(bpy)₃]Cl₂ to synthesize oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org These methods reduce reliance on expensive and potentially toxic heavy metals.

Green and Alternative Methods: The use of ultrasound and deep eutectic solvents (DES) represents another frontier in green synthesis. ijpsonline.com Similarly, employing ionic liquids as reusable solvents in one-pot van Leusen oxazole syntheses has shown high yields and eco-friendly advantages. nih.govmdpi.com Research into microwave-assisted synthesis continues to offer rapid and efficient routes to oxazole derivatives. nih.govmdpi.com

Table 1: Comparison of Catalytic Strategies for Oxazole Synthesis

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Palladium/Copper | Well-established for cross-coupling and direct arylation. ijpsonline.com | High efficiency for introducing phenyl groups. |

| Nickel | Effective for C-H arylation with a broader range of coupling partners. organic-chemistry.org | Lower cost compared to palladium; potential for novel functionalization. |

| Photoredox (e.g., Ru, Ir) | Uses visible light; mild reaction conditions. organic-chemistry.org | High functional group tolerance; energy-efficient. |

| Metal-Free (e.g., I₂, PhIO) | Avoids metal contamination. organic-chemistry.org | Greener synthesis; simplified purification. |

| Ionic Liquids/DES | Reusable "green" solvents. ijpsonline.commdpi.com | Enhanced reaction rates and yields; improved sustainability. |

Integration into Supramolecular Architectures and Self-Assembly Studies

The rigid, planar structure of the oxazole core, combined with the phenyl and carboxylate substituents, makes this compound an excellent candidate for building complex supramolecular structures. The weak interactions exerted by oxazole derivatives, such as hydrogen bonds, π-π stacking, and van der Waals forces, are key to their potential in materials science. ijpsonline.com

Future research will likely involve modifying the peripheral phenyl rings or the ethyl ester group to introduce recognition sites for self-assembly. For example, introducing hydrogen-bonding motifs could direct the formation of well-ordered liquid crystals or organic gels. The incorporation of oxazole units into larger macrocycles or polymers is another promising avenue, inspired by the use of other N-heterocycles like triazoles in forming mechanically interlocked molecules such as rotaxanes and catenanes. nih.gov Such architectures are at the heart of developing molecular machines and smart materials.

Advancements in High-Throughput Synthesis and Screening Methodologies

To explore the vast chemical space around the this compound core, high-throughput synthesis and screening methods are essential. The development of robust one-pot reactions, such as modified van Leusen syntheses, allows for the rapid generation of libraries of 4,5-disubstituted oxazoles from diverse aldehydes and halides. nih.govmdpi.com

Future advancements will focus on automating these processes using robotic synthesis platforms. Combining automated synthesis with high-throughput screening for biological activity or material properties will accelerate the discovery of new drug candidates and functional materials. benthamscience.com For example, a library of derivatives could be rapidly synthesized and screened for anticancer activity against various cell lines, quickly identifying structure-activity relationships (SAR). benthamscience.com

Exploration of New Reactivity Modes and Transformations for Complex Molecular Construction

While the synthesis of the oxazole core is well-studied, research is now turning to the novel post-synthetic modification of pre-formed oxazoles like this compound. Understanding the inherent reactivity of the oxazole ring is crucial for its use as a versatile building block.

C-H Functionalization: Direct C-H functionalization is a powerful tool for elaborating the core structure without the need for pre-functionalized starting materials. While electrophilic substitution typically occurs at the C5 position, developing methods for selective functionalization at the C2 position remains an active area of research. nih.govwikipedia.org

Cycloaddition Reactions: The oxazole ring can participate in Diels-Alder reactions, acting as a diene to form pyridine (B92270) derivatives. wikipedia.org This transformation is a powerful method for converting the five-membered oxazole ring into a six-membered pyridine ring, which is another critical scaffold in medicinal chemistry.

Deprotonation and Metalation: The C2 position of the oxazole ring is the most acidic and can be deprotonated to form a lithiated species. wikipedia.org This nucleophile can then react with various electrophiles, providing a route to 2-substituted oxazoles.

Exploiting these reactivity modes will allow chemists to use this compound as a starting point for constructing more intricate and biologically relevant molecules.

Application in Chemical Sensing and Imaging Methodologies

The diphenyloxazole (DPO) core is known for its fluorescent properties, making it a valuable fluorophore for sensing and imaging applications. nih.gov Oxazole derivatives are being actively investigated for their potential in developing new chemosensors and bioimaging agents. rsc.org

Future research is directed towards designing derivatives of this compound that can act as selective chemosensors for specific analytes, such as metal ions or biologically important molecules. mdpi.com For instance, by attaching a specific binding unit (receptor) to the oxazole core, the fluorescence of the molecule could change upon binding to a target analyte, allowing for its detection. researchgate.net In bioimaging, the lipophilic nature of the phenyl groups can be exploited to target specific cellular compartments, such as lipid droplets, enabling their visualization within living cells. rsc.org

Advanced Spectroscopic Probes Development Based on Oxazole Cores

Building on their inherent fluorescence, oxazole cores are being developed into sophisticated spectroscopic probes. nih.gov The photophysical properties of this compound can be finely tuned by modifying its substituents.

One emerging area is the development of probes that operate via Excited State Intramolecular Proton Transfer (ESIPT). rsc.org This process can lead to a large Stokes shift (separation between absorption and emission maxima), which is highly desirable for imaging applications to minimize background signal. Research in this area involves designing oxazole derivatives with strategically placed proton donor and acceptor groups to facilitate the ESIPT process. rsc.org Furthermore, the development of naphthoxazole-based probes, which show a significant increase in fluorescence upon reacting with singlet oxygen, highlights the potential for creating oxazole-based probes for detecting reactive oxygen species (ROS) in biological systems. nih.gov

Table 2: Potential Applications in Sensing and Spectroscopy

| Research Avenue | Underlying Principle | Potential Application |

|---|---|---|

| Ion Sensing | Analyte binding modulates fluorescence (e.g., quenching or enhancement). mdpi.com | Detection of heavy metal ions (e.g., Zn²⁺, Cd²⁺) in environmental or biological samples. |

| Bioimaging | Lipophilicity and fluorescence allow for visualization of cellular structures. rsc.org | Staining and imaging of lipid droplets or other organelles in live cells. |

| ROS Detection | Reaction with an analyte (e.g., ¹O₂) triggers a fluorescent response. nih.gov | Probing oxidative stress in biological systems. |

| ESIPT Probes | Intramolecular proton transfer in the excited state leads to a large Stokes shift. rsc.org | High-contrast imaging with reduced autofluorescence. |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for Ethyl 2,4-diphenyloxazole-5-carboxylate?

- Methodology : A common approach involves cyclocondensation reactions using homopropargyl alcohols and catalytic lithiation agents. For example, homopropargyl alcohols can react with 1,3-dilithiopropyne under controlled reflux conditions (60–80°C, 12–24 hours) to form the oxazole core. Subsequent esterification with ethyl chloroformate introduces the carboxylate group .

- Optimization : Varying substituents on the phenyl rings (e.g., electron-withdrawing groups) can improve yield and selectivity. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

| Step | Reagents/Conditions | Key Observations | Reference |

|---|---|---|---|

| Cyclocondensation | Homopropargyl alcohol, 1,3-dilithiopropyne, THF, 72h reflux | Oxazole ring formation confirmed by IR (C=N stretch at 1650 cm⁻¹) | |

| Esterification | Ethyl chloroformate, DMAP, DCM, 0°C → RT | Yield: 65–75%; purity verified by HPLC (>95%) |

Q. What safety protocols are critical during handling?

- Protective Measures :

-

Skin/Gloves : Nitrile gloves (inspected pre-use) and flame-retardant lab coats .

-

Respiratory : Fume hood use during synthesis to avoid inhalation of volatile intermediates .

-

Disposal : Collect waste in sealed containers for licensed hazardous waste disposal .

Hazard Protocol Evidence Skin contact Gloves (nitrile), full-body protective suit Fire risk Avoid open flames; use CO₂ fire extinguishers

Q. Which analytical techniques confirm purity and structural identity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.